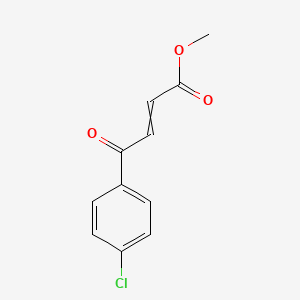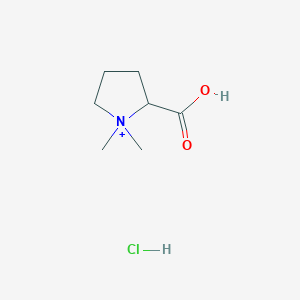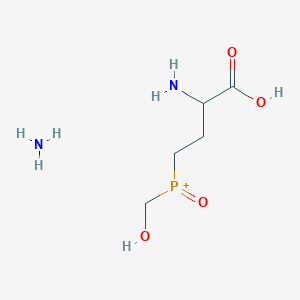
delta7-Avenasterol (E/Z mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta7-Avenasterol is a naturally occurring phytosterol, which is a type of plant sterol. It is found in various plant oils such as olive oil, soybean oil, wheat, oats, and rye . Phytosterols are structurally similar to cholesterol and are known for their beneficial effects on human health, particularly in reducing cholesterol levels. Delta7-Avenasterol has antioxidant properties and plays a crucial role in maintaining cellular homeostasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Delta7-Avenasterol can be synthesized through the dehydrogenation of sterols at specific positions. For instance, the dehydrogenation at the C5-C6 positions under the catalysis of sterol-C5-desaturase generates 5-dehydrogenated avenasterol, which is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of sterol-7-reductase and sterol-24-reductase, respectively .
Industrial Production Methods: Industrial production of delta7-Avenasterol typically involves extraction from plant sources. The most widely used extraction methods include the classic Soxhlet extraction with solvents such as n-hexane, petroleum ether, and ethanol. Other well-established solvent extraction methods like Folch and Bligh and Dyer are also employed .
Analyse Des Réactions Chimiques
Types of Reactions: Delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized sterol derivatives.
Reduction: Reduction reactions can convert delta7-Avenasterol to other sterols like beta-sitosterol.
Substitution: Substitution reactions can occur at the hydroxyl group or double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized sterol derivatives.
Reduction: Beta-sitosterol.
Substitution: Halogenated sterol derivatives.
Applications De Recherche Scientifique
Delta7-Avenasterol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It plays a role in studying membrane fluidity and permeability in plant cells.
Medicine: Due to its cholesterol-lowering and antioxidant properties, delta7-Avenasterol is researched for its potential in treating cardiovascular diseases.
Industry: It is used in the food industry as a functional ingredient to enhance the nutritional value of food products
Mécanisme D'action
Delta7-Avenasterol is similar to other phytosterols such as beta-sitosterol, campesterol, and stigmasterol. it is unique due to its specific double bond positions and antioxidant properties .
Comparaison Avec Des Composés Similaires
- Beta-Sitosterol
- Campesterol
- Stigmasterol
Delta7-Avenasterol stands out for its specific structural features and its potent antioxidant activity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C29H48O |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
MCWVPSBQQXUCTB-SGUBZQMTSA-N |
SMILES isomérique |
CC=C(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canonique |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12511934.png)


![Tert-butyl 2-[(1,3-dioxoisoindol-2-YL)oxy]-3-phenylpropanoate](/img/structure/B12511951.png)
![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-isopropyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12511972.png)
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylbutoxy)propanoic acid](/img/structure/B12511975.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12511977.png)


![5,5-Dimethyl-3-[2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one](/img/structure/B12512003.png)
![2-[4,5-Dihydroxy-6-[(2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl)oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12512016.png)

